4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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Overview
Description
4-(2-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and neuroprotection. Its structure includes a methoxyphenyl group, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The methoxyphenyl group is then introduced through a substitution reaction, often using a methoxyphenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, increasing the compound’s polarity.
Reduction: The tricyclic core can be reduced under hydrogenation conditions, leading to the formation of a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the tricyclic core can produce a more saturated compound.
Scientific Research Applications
4-(2-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several scientific research applications:
Neuroprotection: This compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative disorders.
Medicinal Chemistry: Due to its unique structure, this compound serves as a valuable scaffold for the development of new therapeutic agents. It can be modified to enhance its pharmacological properties and target specific biological pathways.
Chemical Biology: The compound’s ability to undergo various chemical reactions makes it a useful tool for studying biological processes and developing chemical probes.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these targets, the compound can attenuate excitotoxicity and protect neuronal cells from damage. Molecular docking studies have shown that the compound can bind to the NMDA receptor in a manner similar to known antagonists, suggesting a competitive inhibition mechanism .
Comparison with Similar Compounds
Similar Compounds
Tricycloundecene Derivatives: These compounds share a similar tricyclic structure and have been studied for their neuroprotective effects.
Indole Derivatives: Indole-based compounds also exhibit a range of biological activities, including neuroprotection and anti-inflammatory effects.
Uniqueness
4-(2-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is unique due to its specific combination of a tricyclic core and a methoxyphenyl group. This structure allows for a diverse range of chemical modifications and biological activities, making it a versatile compound for scientific research.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-9-5-3-2-4-8(9)16-14(17)12-10-6-7-11(20-10)13(12)15(16)18/h2-7,10-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIGZBUNOPUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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